molecular formula C7H8N2O4S B1464774 methyl 2-methanesulfonylpyrimidine-5-carboxylate CAS No. 38275-49-9

methyl 2-methanesulfonylpyrimidine-5-carboxylate

Cat. No.: B1464774
CAS No.: 38275-49-9
M. Wt: 216.22 g/mol
InChI Key: QXRHSAOUKBOTKW-UHFFFAOYSA-N
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Description

methyl 2-methanesulfonylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a carboxylate group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a methylsulfonylating agent. One common method includes the use of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which undergoes nucleophilic substitution with a suitable nucleophile to introduce the carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: methyl 2-methanesulfonylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.

Scientific Research Applications

methyl 2-methanesulfonylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison: methyl 2-methanesulfonylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

Methyl 2-methanesulfonylpyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound belongs to the class of pyrimidine derivatives characterized by the presence of a methanesulfonyl group. The synthesis typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride, followed by esterification with methyl alcohol. This compound has shown promise as a scaffold for further chemical modifications aimed at enhancing biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity.

  • Inhibition of Cancer Cell Proliferation : A study reported that derivatives of sulfonylpyrimidines, including this compound, inhibited the growth of various cancer cell lines such as MiaPaCa-2 (pancreatic carcinoma) and HeLa (cervical carcinoma). The compounds showed over 50% inhibition at concentrations around 105M10^{-5}M, indicating potent antiproliferative effects against tumor cells while sparing normal cells .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to act as a mild alkylating agent, modifying thiol groups in proteins, which disrupts critical cellular functions necessary for cancer cell survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Inhibition of Pathogenic Bacteria : Studies have identified sulfonylpyrimidines as potent inhibitors against Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence. The compound acts through covalent modification of cysteine residues in the active site of the enzyme, leading to effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesMechanism of Action
AnticancerMiaPaCa-2105M10^{-5}MMild alkylation of thiols
AnticancerHeLa105M10^{-5}MDisruption of cellular signaling pathways
AntimicrobialStaphylococcus aureusNot specifiedCovalent modification of sortase A

Clinical Implications

The potential therapeutic applications of this compound extend beyond cancer treatment. Its ability to inhibit key enzymes in pathogenic bacteria suggests that it could be developed into novel antimicrobial agents. Furthermore, ongoing research is focusing on optimizing its structure to enhance selectivity and reduce off-target effects.

Properties

IUPAC Name

methyl 2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(10)5-3-8-7(9-4-5)14(2,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHSAOUKBOTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694268
Record name Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-49-9
Record name Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylsulfanyl-pyrimidine-5-carboxylic acid methyl ester 1 (1 g, 5.43 mmol) in DCM (60 mL) is added MCPBA (2.81 g, 16.29 mmol) portion wise at room temperature. The resulting solution is stirred at room temperature overnight. A solution of Na2S2O3 (1.6 g) in water (60 mL) is added. The mixture is stirred at room temperature for 20 min. The layer is separated, and the water layer is extracted with DCM (2×20 mL). The combined DCM layer is washed with saturated NaHCO3 (3×20 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford 2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester as a solid (1.05 g, 90%). MS: 217 (M+H); 1H NMR (300 MHz, CDCl3): δ 3.41 (s, 3H), 4.06 (s, 3H), 9.44 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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